molecular formula C12H10OSn B1583341 Diphenyltin oxide CAS No. 2273-51-0

Diphenyltin oxide

Cat. No.: B1583341
CAS No.: 2273-51-0
M. Wt: 288.92 g/mol
InChI Key: VPPWQRIBARKZNY-UHFFFAOYSA-N
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Description

Diphenyltin oxide is an organotin compound with the chemical formula (C6H5)2SnO. It is a white powder known for its use in various industrial and research applications. The compound is characterized by the presence of two phenyl groups attached to a tin atom, which is also bonded to an oxygen atom. This structure imparts unique chemical properties to this compound, making it a valuable reagent in synthetic chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyltin oxide can be synthesized through several methods, one of the most common being the reaction of diphenyltin dichloride with water or a base. The reaction typically proceeds as follows: [ \text{(C6H5)2SnCl2} + \text{H2O} \rightarrow \text{(C6H5)2SnO} + 2\text{HCl} ] Alternatively, this compound can be prepared by the hydrolysis of diphenyltin dichloride in the presence of a base such as sodium hydroxide: [ \text{(C6H5)2SnCl2} + 2\text{NaOH} \rightarrow \text{(C6H5)2SnO} + 2\text{NaCl} + \text{H2O} ]

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Diphenyltin oxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state tin compounds.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products:

    Oxidation: Higher oxidation state tin compounds.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin compounds with different organic groups.

Scientific Research Applications

Diphenyltin oxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of supramolecular structures and as a catalyst in organic reactions.

    Biology: It has been studied for its potential biological activity and effects on various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of diphenyltin oxide involves its interaction with molecular targets and pathways in biological systems. It can inhibit the activity of certain enzymes and disrupt cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect the function of proteins and other biomolecules.

Comparison with Similar Compounds

    Dibutyltin oxide: Another organotin compound with similar applications but different chemical properties.

    Dimethyltin oxide: Known for its use in industrial applications and as a catalyst.

    Triphenyltin oxide: Used in agriculture as a pesticide and in various industrial processes.

Uniqueness of Diphenyltin Oxide: this compound is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

oxo(diphenyl)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPWQRIBARKZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315500
Record name Oxodiphenylstannane
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Molecular Weight

288.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2273-51-0, 31671-16-6
Record name Oxodiphenylstannane
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Record name Oxodiphenylstannane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyltin oxide polymer
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Record name 2273-51-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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